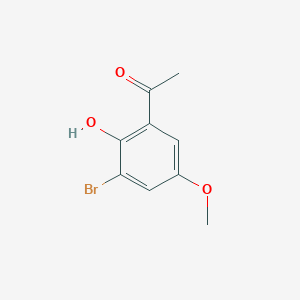
4-Bromo-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the 4th position of the imidazole ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-dihydro-2H-imidazol-2-one typically involves the bromination of 1,3-dihydro-2H-imidazol-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-1,3-dihydro-2H-imidazol-2-one or 4-thio-1,3-dihydro-2H-imidazol-2-one can be obtained.
Oxidation and Reduction Products: Various oxidized or reduced imidazole derivatives can be synthesized.
Aplicaciones Científicas De Investigación
4-Bromo-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,3-dihydro-2H-imidazol-2-one and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The bromine atom can participate in halogen bonding, enhancing the binding affinity to target sites. Additionally, the imidazole ring can coordinate with metal ions, influencing enzymatic activity and cellular processes .
Comparación Con Compuestos Similares
- 4-Chloro-1,3-dihydro-2H-imidazol-2-one
- 4-Iodo-1,3-dihydro-2H-imidazol-2-one
- 1,3-Dihydro-2H-imidazol-2-one
Comparison:
- Uniqueness: The presence of the bromine atom in 4-Bromo-1,3-dihydro-2H-imidazol-2-one imparts unique reactivity and binding properties compared to its chloro and iodo analogs. Bromine’s moderate electronegativity and size make it a versatile substituent for various chemical transformations .
- Reactivity: While all these compounds can undergo similar types of reactions, the rate and selectivity can vary significantly due to the different halogen atoms .
Propiedades
Fórmula molecular |
C3H3BrN2O |
|---|---|
Peso molecular |
162.97 g/mol |
Nombre IUPAC |
4-bromo-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-5-3(7)6-2/h1H,(H2,5,6,7) |
Clave InChI |
QKIFCQSNRVNRTH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)









